molecular formula C33H54F3N10O21P3S B11929607 Lys-CoA TFA

Lys-CoA TFA

カタログ番号: B11929607
分子量: 1108.8 g/mol
InChIキー: SGCAYGMHHNOYEY-JPBLFTSTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

リシン-コエンザイムA 三フッ化酢酸の合成には、リシンとコエンザイムAの共役、続いて三フッ化酢酸の付加が含まれます。この反応には通常、保護基を使用する必要があるため、不要な副反応を防ぎ、目的の生成物を選択的に生成することができます。 反応条件には、ジメチルスルホキシドなどの有機溶媒の使用や、共役プロセスを促進する触媒の使用が含まれることがよくあります .

工業生産方法

リシン-コエンザイムA 三フッ化酢酸の工業生産には、高収率と高純度を確保するために自動化されたシステムを用いた大規模合成が含まれます。 このプロセスには、高性能液体クロマトグラフィーや結晶化などの技術を用いた化合物の精製が含まれ、不純物を除去し、目的の製品品質を実現します .

化学反応の分析

反応の種類

リシン-コエンザイムA 三フッ化酢酸は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。 反応条件には、通常、目的の結果を確保するために制御された温度とpHレベルが含まれます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化された誘導体が生成され、置換反応によってさまざまな置換された化合物が生成される可能性があります .

科学的研究の応用

Inhibition of Histone Acetyltransferases

Lys-CoA TFA is recognized as a potent inhibitor of histone acetyltransferases (HATs), specifically targeting the p300 enzyme. Research indicates that it exhibits nanomolar potency, making it a valuable tool for studying acetylation processes in histones:

  • Mechanism of Action : this compound acts as a bisubstrate inhibitor, effectively competing with natural substrates for binding to HATs. This competitive inhibition is crucial for understanding the role of acetylation in gene expression and cellular regulation .
  • Selectivity : Studies show that this compound is more than 100 times more selective for p300 compared to other HATs like PCAF, highlighting its potential for targeted therapeutic applications in diseases characterized by dysregulated acetylation, such as cancer .

Chemical Probes for Enzyme Profiling

The compound serves as a versatile chemical probe for profiling N-acetyltransferase (NAT) complexes in various biological contexts:

  • Profiling Applications : N-terminal CoA-conjugated peptides, including this compound, have been employed to analyze NAT complexes in both physiological and pathological states. These probes allow researchers to map interactions and identify substrates within complex proteomes .
  • Enrichment Techniques : While this compound can enrich specific KATs from cellular lysates, its binding affinity is influenced by protein abundance and environmental factors, complicating specificity assessments .

Insights into Epigenetic Regulation

Research involving this compound has provided valuable insights into the mechanisms of epigenetic regulation through acetylation:

  • Histone Modifications : The application of this compound has facilitated studies on how lysine modifications impact chromatin structure and gene expression. For instance, it has been shown to influence the activity of various KATs involved in histone modification pathways .
  • Potential Therapeutics : Given its role in modulating histone acetylation, this compound is being investigated as a potential therapeutic agent in cancer treatment by targeting aberrant acetylation patterns associated with tumorigenesis .

Case Study 1: Inhibition of p300 Activity

In a controlled study, this compound was tested against various histone peptides to evaluate its inhibitory effects on p300 activity. Results demonstrated an IC50 range between 50-500 nM, confirming its efficacy as a selective inhibitor .

Case Study 2: Profiling NAT Complexes

Another investigation utilized this compound to profile NAT complexes in human cell lines. The study revealed distinct binding patterns with various KATs, underscoring the compound's utility in dissecting complex enzymatic interactions within cellular environments .

作用機序

リシン-コエンザイムA 三フッ化酢酸は、p300 ヒストンアセチルトランスフェラーゼの活性を阻害することによってその効果を発揮します。この酵素は、アセチルCoAからヒストンタンパク質のリジン残基へのアセチル基の転移を触媒し、遺伝子転写の活性化につながります。 リシン-コエンザイムA 三フッ化酢酸は、p300を阻害することによって、ヒストンのアセチル化を防ぎ、転写活性化を抑制し、遺伝子発現を変化させます .

類似の化合物との比較

リシン-コエンザイムA 三フッ化酢酸は、他の阻害剤に比べて、p300 ヒストンアセチルトランスフェラーゼに対する高い特異性を持つ点でユニークです。類似の化合物には以下のようなものがあります。

リシン-コエンザイムA 三フッ化酢酸は、p300に対する独自の特異性により、エピジェネティックな調節と転写活性化におけるこの酵素の特定の役割を研究するための貴重なツールとなっています。

類似化合物との比較

Lysine-Coenzyme A Trifluoroacetate is unique in its high specificity for p300 histone acetyltransferase compared to other inhibitors. Similar compounds include:

Lysine-Coenzyme A Trifluoroacetate’s unique specificity for p300 makes it a valuable tool for studying the specific roles of this enzyme in epigenetic regulation and transcriptional activation.

生物活性

Lys-CoA TFA (TFA refers to trifluoroacetate) is a compound that has garnered attention in biochemical research, particularly for its role as an inhibitor of histone acetyltransferases (HATs) such as p300/CBP. This article delves into the biological activity of this compound, discussing its mechanisms, efficacy, and implications in research and potential therapeutic applications.

Overview of this compound

Lys-CoA is a conjugate of lysine and coenzyme A (CoA), which is involved in various metabolic processes, including the regulation of gene expression through acetylation of histones. The trifluoroacetate (TFA) form enhances its solubility and stability in biological systems.

This compound primarily functions as a selective inhibitor of HATs, particularly p300 and CBP, which are crucial for acetylating lysine residues on histones. The binding affinity and inhibitory potency have been characterized in several studies:

  • Inhibition Potency : Lys-CoA has shown a Ki value of approximately 20 nM against p300, indicating high potency. In comparative studies, it demonstrated an IC50 value of 0.06 μM in inhibiting p300 HAT activity, outperforming other bisubstrate analogs like H4-CoA-20 which had significantly weaker inhibition .
  • Binding Characteristics : The X-ray crystal structure analysis revealed that Lys-CoA occupies a narrow binding tunnel within the p300 enzyme, suggesting that steric factors play a significant role in its inhibitory action . The interaction with specific amino acid residues within the enzyme further elucidates the mechanism by which Lys-CoA exerts its effects.

Biological Implications

The biological activity of this compound extends beyond mere inhibition of HATs:

  • Regulation of Gene Expression : By inhibiting p300/CBP, this compound can modulate the acetylation status of histones, thereby influencing gene transcription. This has implications for cancer biology where aberrant HAT activity is often observed .
  • Potential Therapeutic Applications : Given its selectivity and potency, this compound is being explored as a potential therapeutic agent in conditions characterized by dysregulated histone acetylation, such as cancer. However, challenges related to its pharmacokinetic properties due to its charged nature must be addressed before clinical application .

Table 1: Inhibitory Potency of Various Compounds Against p300 HAT

CompoundIC50 (μM)Ki (nM)Remarks
Lys-CoA0.0620Highly potent and selective
H4-CoA-20>3N/AWeaker due to steric hindrance
Compound 18.6N/AModerate activity; structure-activity relationship explored
Compound 21.6N/AEnhanced inhibitory activity

Research Findings

  • Histone Acetylation Regulation : Studies have shown that KAT2A can utilize various acyl-CoA substrates but exhibits preferential activity towards acetylation . This specificity is critical for understanding how compounds like this compound can selectively inhibit specific pathways.
  • Acetylation Efficiency : Research indicates that human KAT enzymes can effectively catalyze acetylation even on longer lysine analogs, highlighting the versatility and potential applications of Lys-CoA derivatives in studying enzyme kinetics and substrate specificity .
  • Cancer Cell Proliferation : Inhibition of KAT8 through genetic silencing has been linked to reduced cancer cell proliferation, suggesting that inhibitors like this compound may have broader implications in cancer therapy by targeting multiple KATs involved in cell cycle regulation .

特性

分子式

C33H54F3N10O21P3S

分子量

1108.8 g/mol

IUPAC名

[[(3R)-4-[[3-[2-[2-[[(5S)-5-acetamido-6-amino-6-oxohexyl]amino]-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H53N10O19P3S.C2HF3O2/c1-17(42)40-18(27(33)47)6-4-5-8-34-21(44)13-64-11-10-35-20(43)7-9-36-29(48)25(46)31(2,3)14-57-63(54,55)60-62(52,53)56-12-19-24(59-61(49,50)51)23(45)30(58-19)41-16-39-22-26(32)37-15-38-28(22)41;3-2(4,5)1(6)7/h15-16,18-19,23-25,30,45-46H,4-14H2,1-3H3,(H2,33,47)(H,34,44)(H,35,43)(H,36,48)(H,40,42)(H,52,53)(H,54,55)(H2,32,37,38)(H2,49,50,51);(H,6,7)/t18-,19+,23+,24+,25-,30+;/m0./s1

InChIキー

SGCAYGMHHNOYEY-JPBLFTSTSA-N

異性体SMILES

CC(=O)N[C@@H](CCCCNC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O

正規SMILES

CC(=O)NC(CCCCNC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)N.C(=O)(C(F)(F)F)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。